(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
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Overview
Description
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)pyridine and ®-propan-1-ol.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. For example, a common method might involve a nucleophilic substitution reaction where the hydroxyl group of ®-propan-1-ol attacks the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce different alcohols.
Scientific Research Applications
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol: The enantiomer of the compound with potentially different biological activity.
4-(Trifluoromethyl)pyridine: A simpler compound lacking the propanol group.
2-[4-(Trifluoromethyl)pyridin-2-yl]ethanol: A similar compound with an ethanol group instead of propanol.
Uniqueness
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a pyridine ring, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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